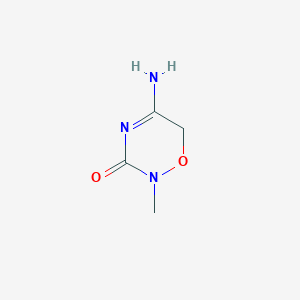![molecular formula C16H16N2S4 B14618682 Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis- CAS No. 59514-75-9](/img/structure/B14618682.png)
Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzenecarbothioamide groups connected by a dithiobis(methylene) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- typically involves the reaction of benzenecarbothioamide with formaldehyde and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the dithiobis(methylene) bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis(methylene) bridge to a simpler thiol group.
Substitution: The benzenecarbothioamide groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenecarbothioamide derivatives.
科学研究应用
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- involves its interaction with molecular targets such as enzymes or metal ions. The dithiobis(methylene) bridge can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the benzenecarbothioamide groups can interact with biological macromolecules, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
Benzenecarbothioamide: Lacks the dithiobis(methylene) bridge, making it less versatile in coordination chemistry.
Dithiobis(methylene)bisguanidine: Contains guanidine groups instead of benzenecarbothioamide, leading to different reactivity and applications.
Uniqueness
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- is unique due to its dual benzenecarbothioamide groups connected by a dithiobis(methylene) bridge. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
59514-75-9 |
|---|---|
分子式 |
C16H16N2S4 |
分子量 |
364.6 g/mol |
IUPAC 名称 |
4-[[(4-carbamothioylphenyl)methyldisulfanyl]methyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H16N2S4/c17-15(19)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(18)20/h1-8H,9-10H2,(H2,17,19)(H2,18,20) |
InChI 键 |
SFMMVVPOSHJPTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)C(=S)N)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


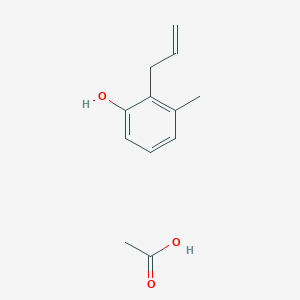
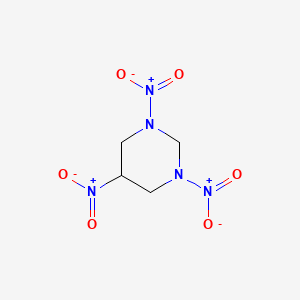
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)

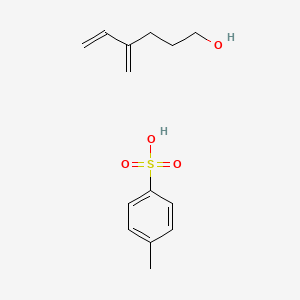

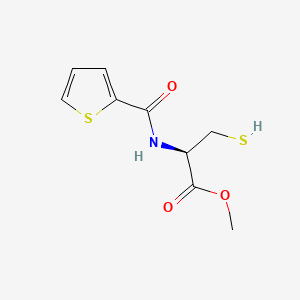
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)


![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

